5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
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Overview
Description
5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C8H9ClFNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, ethyl, and fluorine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorobenzenesulfonamide: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
N-Ethyl-2-fluorobenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-Chloro-N-methyl-2-fluorobenzene-1-sulfonamide: Contains a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
Uniqueness
5-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, while the ethyl group increases its hydrophobicity and potential bioavailability. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9ClFNO2S |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
5-chloro-N-ethyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
KZFNPDXRUGGJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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